Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate
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Overview
Description
Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate is a complex organic compound that features both pyridine and quinoline moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-(2-pyridyl)quinoline with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine and quinoline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate exerts its effects involves its interaction with specific molecular targets. The pyridine and quinoline rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
2-(2-pyridyl)quinoline: Shares the pyridine and quinoline structure but lacks the ester functionality.
Methyl 2-(quinolin-4-yl)acetate: Similar ester functionality but different positioning of the quinoline ring.
Uniqueness: Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate is unique due to its combined pyridine and quinoline moieties, which provide a versatile platform for various chemical modifications and biological interactions .
Properties
Molecular Formula |
C18H15N3O3 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
methyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C18H15N3O3/c1-24-17(22)11-20-18(23)13-10-16(15-8-4-5-9-19-15)21-14-7-3-2-6-12(13)14/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
PLQYNLWNYYGFQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |
Origin of Product |
United States |
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